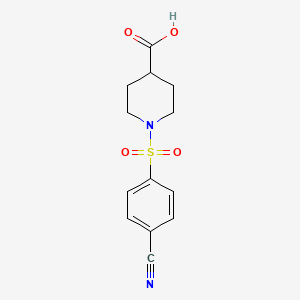

![molecular formula C19H19NO2S B2383779 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide CAS No. 2097933-49-6](/img/structure/B2383779.png)

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

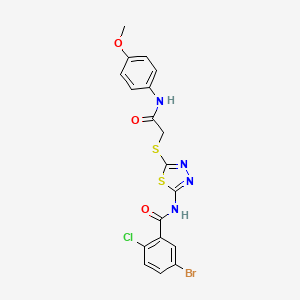

“N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide” is a compound that contains furan and thiophene moieties . Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Thiophene is a similar heterocycle, but with a sulfur atom replacing the oxygen atom . These compounds are known to exhibit a variety of properties and applications .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide” is characterized by the presence of furan and thiophene rings. Furan is a five-membered ring with four carbon atoms and one oxygen atom . Thiophene, on the other hand, is a five-membered ring made up of one sulfur atom and four carbon atoms .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives often involve the formation of biologically active compounds . For instance, the Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, results in the formation of aminothiophene derivatives .科学的研究の応用

Dye-Sensitized Solar Cells

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide derivatives, specifically those containing furan and thiophene moieties, have been explored for their application in dye-sensitized solar cells (DSSCs). These derivatives, due to their conjugated linkers, significantly influence the photovoltaic performance. For instance, phenothiazine derivatives with furan as a conjugated linker have demonstrated an improvement in solar energy-to-electricity conversion efficiency, highlighting the potential of such compounds in enhancing DSSC efficiency (Kim et al., 2011).

Antimicrobial Activity

Compounds with N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide scaffold have shown promising antimicrobial activity against drug-resistant bacteria. For example, specific derivatives have been evaluated against clinically isolated drug-resistant strains such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, demonstrating significant antibacterial potency. These findings suggest potential applications in combating antibiotic resistance (Siddiqa et al., 2022).

Chemical Synthesis and Reactivity

The unique structure of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide allows for diverse reactivity and synthesis pathways. It has been utilized in the synthesis of complex molecules, including those involving tandem aza-Piancatelli rearrangement/Michael reactions to produce benzothiazine and oxazine derivatives. Such synthetic routes offer valuable methodologies for constructing heterocyclic compounds with potential biological activities (Reddy et al., 2012).

Influenza Virus Inhibition

Research has identified furan-carboxamide derivatives, related to N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide, as potent inhibitors of the influenza A H5N1 virus. These compounds, particularly those with specific substitutions on the heterocyclic moiety, exhibited notable antiviral activity, suggesting their potential in the development of new antiviral agents (Yongshi et al., 2017).

将来の方向性

The future directions for “N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide” and similar compounds could involve further exploration of their synthesis and potential applications. Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

作用機序

Target of Action

It’s known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential as biologically active compounds . They have shown a variety of biological effects, suggesting they interact with multiple targets .

Mode of Action

Thiophene derivatives have been found to exhibit a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities exhibited by thiophene derivatives , it can be inferred that this compound likely interacts with multiple biochemical pathways.

Result of Action

Given the range of biological activities exhibited by thiophene derivatives , it can be inferred that this compound likely has multiple effects at the molecular and cellular level.

特性

IUPAC Name |

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c21-19(11-10-15-6-2-1-3-7-15)20-14-16(17-8-4-12-22-17)18-9-5-13-23-18/h1-9,12-13,16H,10-11,14H2,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYNNRUJBWYSQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CO2)C3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-3-phenylpropanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(Thiolan-3-yl)-1,4-diazepan-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2383698.png)

![2-[4-(3-Aminooxan-2-yl)piperidin-1-yl]-N-[(4-fluorophenyl)methyl]-2-oxoacetamide;hydrochloride](/img/structure/B2383700.png)

![6-(4-(Trifluoromethyl)pyrimidin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B2383708.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-phenoxyacetamide](/img/structure/B2383709.png)

![2-[4-(3-Chlorophenyl)piperazino]-1-(4-fluorophenyl)-1-phenyl-1-ethanol](/img/structure/B2383710.png)

![2-(4-chlorophenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2383716.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2383717.png)

![ethyl 1-(5-{[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}-1,3-thiazol-2-yl)-4-piperidinecarboxylate](/img/structure/B2383719.png)